Z-Gly-ONp
Overview
Description
Z-Gly-ONp, also known as N-Carbobenzoxyglycine 4-Nitrophenyl Ester, is a chemical compound with the molecular formula C16H14N2O6 and a molecular weight of 330.29 g/mol . It is commonly used as a substrate for measuring pancreatic elastase activity . This compound is characterized by its white to orange to green powder form and has a melting point of 120-122°C .
Mechanism of Action
Target of Action
Z-Gly-ONp, also known as N-Benzyloxycarbonylglycine 4-Nitrophenyl Ester
Mode of Action
Given its use as a substrate in enzymatic reactions, it’s plausible that this compound interacts with its target enzymes, leading to changes in the enzyme’s activity or conformation
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
As a substrate in enzymatic reactions, this compound likely influences the activity of its target enzymes, leading to changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Gly-ONp can be synthesized through a multi-step reaction involving benzyl chloroformate . The general synthetic route includes the following steps:
Step 1: Reaction of glycine with benzyl chloroformate in the presence of aqueous sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Z-Gly-ONp undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-Carbobenzoxyglycine and 4-nitrophenol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under mild conditions.
Substitution Reactions: Often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Hydrolysis: N-Carbobenzoxyglycine and 4-nitrophenol.
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted glycine derivatives.
Scientific Research Applications
Z-Gly-ONp has a wide range of applications in scientific research:
Comparison with Similar Compounds
Z-Gly-Gly-ONp: Another nitrophenyl ester derivative used in similar enzymatic assays.
Z-Gly-Phe-ONp: A compound with a phenylalanine residue, used for studying different protease activities.
Uniqueness of Z-Gly-ONp: this compound is unique due to its specific application in measuring pancreatic elastase activity, making it a valuable tool in both research and diagnostic fields . Its stability and reactivity under mild conditions further enhance its utility compared to other similar compounds.
Properties
IUPAC Name |
(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(24-14-8-6-13(7-9-14)18(21)22)10-17-16(20)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFNPUGRSYOPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169659 | |
Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-86-9 | |
Record name | N-[(Phenylmethoxy)carbonyl]glycine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1738-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1738-86-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl N-[(phenylmethoxy)carbonyl]glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Z-Gly-ONp in peptide synthesis, as highlighted in the research paper?
A1: this compound, or N-carboxybenzoxy-glycine p-nitrophenyl ester, serves as a protected form of glycine used in peptide synthesis. [, ] The research paper by [Khosla et al. (1968)][1] utilizes this compound to couple with a deprotected heptapeptide benzyl ester. This coupling reaction facilitates the addition of a glycine residue to the growing peptide chain during the synthesis of angiotensin II analogs.
Q2: The research paper mentions evaluating the activity of synthesized peptides. How is this compound involved in this evaluation?
A2: While this compound itself doesn't possess inherent biological activity being evaluated, it plays a crucial role in constructing the peptides being studied. [] By incorporating this compound, researchers can precisely build specific peptide sequences. The biological activity of the resulting peptides, which may include properties like binding affinity or enzymatic activity, is then assessed in subsequent experiments. These results help determine the relationship between the peptide's structure, influenced by the incorporated glycine, and its function.
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